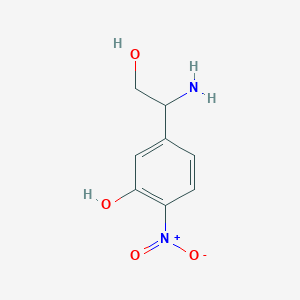
5-(1-Amino-2-hydroxyethyl)-2-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Amino-2-hydroxyethyl)-2-nitrophenol is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, and a nitro group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Amino-2-hydroxyethyl)-2-nitrophenol typically involves a multi-step process. One common method includes the nitration of a phenol derivative followed by the introduction of an amino group and a hydroxyl group through subsequent reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
5-(1-Amino-2-hydroxyethyl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized phenol derivatives.
科学的研究の応用
5-(1-Amino-2-hydroxyethyl)-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 5-(1-Amino-2-hydroxyethyl)-2-nitrophenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: This compound has similar functional groups but a different core structure.
Aminonaphthalenesulfonic acids: These compounds share the amino and sulfonic acid groups but differ in their overall structure and properties.
Uniqueness
5-(1-Amino-2-hydroxyethyl)-2-nitrophenol is unique due to its specific combination of functional groups and its phenol-based structure. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
特性
分子式 |
C8H10N2O4 |
|---|---|
分子量 |
198.18 g/mol |
IUPAC名 |
5-(1-amino-2-hydroxyethyl)-2-nitrophenol |
InChI |
InChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-7(10(13)14)8(12)3-5/h1-3,6,11-12H,4,9H2 |
InChIキー |
GVGFAMRFVGVGSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(CO)N)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


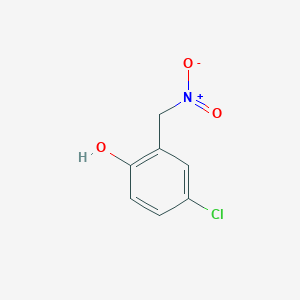
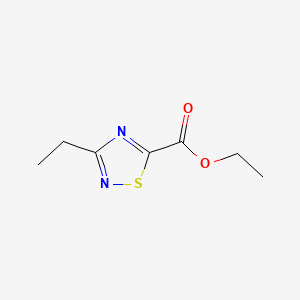
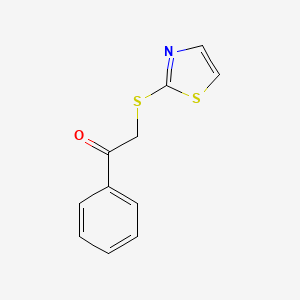
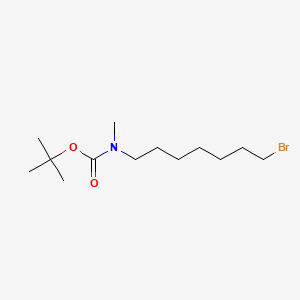

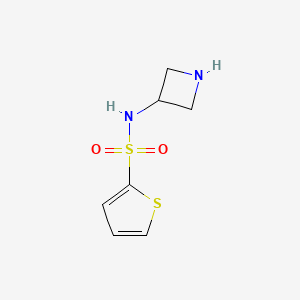
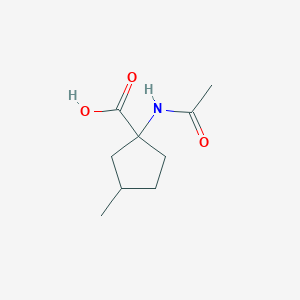
![N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine](/img/structure/B13560715.png)
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
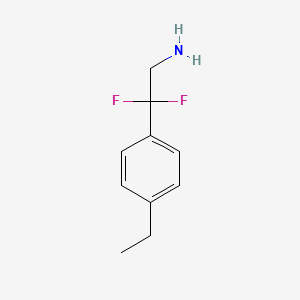
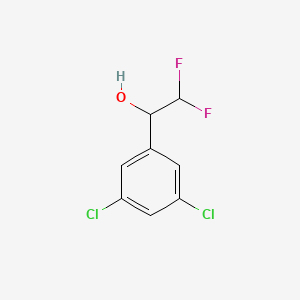
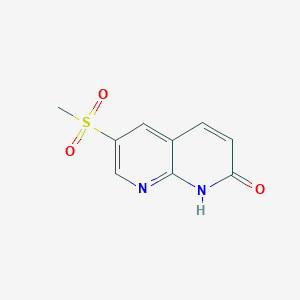
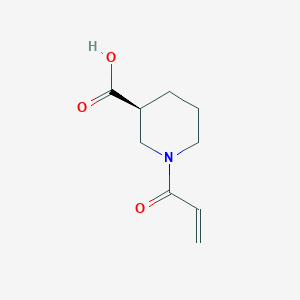
![(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B13560758.png)
